molecular formula C9H9NO2 B024440 (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone CAS No. 132127-34-5

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

Cat. No.: B024440
CAS No.: 132127-34-5
M. Wt: 163.17 g/mol
InChI Key: FBZSDKXFQUKDLD-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a chiral β-lactam compound β-lactams are a class of compounds known for their four-membered lactam ring, which is a cyclic amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a β-lactam precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts. These methods aim to increase yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions may include the use of Lewis acids like AlCl3 or FeCl3 to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could yield a variety of phenyl derivatives.

Scientific Research Applications

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone involves its interaction with specific molecular targets. The hydroxyl and phenyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Methoxy-4-phenyl-2-azetidinone: Similar structure but with a methoxy group instead of a hydroxyl group.

    (3R,4S)-3-Hydroxy-4-methyl-2-azetidinone: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is unique due to its specific stereochemistry and the presence of both a hydroxyl and a phenyl group. These features give it distinct chemical properties and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

(3R,4S)-3-hydroxy-4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZSDKXFQUKDLD-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436855
Record name (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132127-34-5
Record name (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Reactant of Route 2
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Reactant of Route 3
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Reactant of Route 4
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Reactant of Route 5
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Reactant of Route 6
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.